molecular formula C23H21N3O5S B2837916 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-97-0

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Katalognummer B2837916
CAS-Nummer: 922061-97-0
Molekulargewicht: 451.5
InChI-Schlüssel: SKNCWROYNYKIHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in scientific research and its versatility allows for diverse applications, enhancing studies in various fields.


Synthesis Analysis

The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula and pharmaceutical compositions containing these compounds .


Molecular Structure Analysis

The molecular formula of this compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine, which is a seven-membered ring having the hetero atoms in positions 1 and 4 condensed with carbocyclic rings or ring systems .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are described in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of the same formula .

Wissenschaftliche Forschungsanwendungen

Antimalarial and COVID-19 Applications

A study detailed the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to the one of interest, in developing antimalarial activity. These compounds were evaluated for their in vitro antimalarial activity, ADMET properties, and theoretical calculations for electron transfer tendencies. Additionally, their molecular docking studies against Plasmodium enzymes and SARS-CoV-2 main protease and spike glycoprotein indicated potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Antimicrobial and Hemolytic Agents

Another study synthesized N-substituted derivatives of acetamides, showcasing antimicrobial and hemolytic activities. The research aimed to find compounds with effective antimicrobial properties against a selected panel of microbes, with specific derivatives showing promising results in this area (Rehman et al., 2016).

Antitumor Activity

Research into 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings was conducted to explore their antitumor potential. The synthesized compounds underwent in vitro screening for antitumor activity against various human tumor cell lines, identifying specific compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Antiallergic Potential

A series of dibenz[b,e]oxepin derivatives was synthesized and demonstrated to possess potent antiallergic effects. These compounds were evaluated for their inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, highlighting their potential as orally active antiallergic agents (Ohshima et al., 1992).

Enzyme Inhibition

Research into sulfonamides incorporating benzodioxane and acetamide moieties investigated their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. This study synthesized new compounds and tested them for their inhibitory activity, revealing substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking supporting the in vitro data (Abbasi et al., 2019).

Wirkmechanismus

This compound is a selective inhibitor of the Dopamine D2 receptor . Dopamine D2 receptors are G-protein coupled receptors (GPCRs), which are among the most intensely investigated drug targets in the pharmaceutical industry .

Eigenschaften

IUPAC Name

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-26-20-6-4-5-7-22(20)31-21-13-10-17(14-19(21)23(26)28)25-32(29,30)18-11-8-16(9-12-18)24-15(2)27/h4-14,25H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCWROYNYKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.